molecular formula C19H23ClN2O2 B8035720 4-(Benzyloxy)-N-(piperidin-4-yl)benzamide hydrochloride

4-(Benzyloxy)-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B8035720
M. Wt: 346.8 g/mol
InChI Key: WUXJCHGTBOFMLV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-(piperidin-4-yl)benzamide hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a benzyloxy group and a piperidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-(piperidin-4-yl)benzamide hydrochloride typically involves a multi-step process:

  • Formation of the Benzyloxy Intermediate: : The initial step involves the preparation of 4-benzyloxybenzoic acid. This can be achieved by reacting 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone.

  • Amidation Reaction: : The benzyloxybenzoic acid is then converted to the corresponding benzamide by reacting it with piperidine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.

  • Hydrochloride Salt Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

  • Reduction: : The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Benzyloxybenzoic acid derivatives.

    Reduction: Piperidinylbenzylamine derivatives.

    Substitution: Nitro or halogen-substituted benzamides.

Scientific Research Applications

4-(Benzyloxy)-N-(piperidin-4-yl)benzamide hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine moiety.

  • Biological Studies: : The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.

  • Chemical Biology: : It serves as a tool compound in chemical biology for probing biological pathways and interactions.

  • Industrial Applications: : The compound’s unique structure makes it useful in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can interact with various enzymes, inhibiting their function and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-N-(piperidin-4-yl)benzamide hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Benzyloxy)-N-(morpholin-4-yl)benzamide hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

4-(Benzyloxy)-N-(piperidin-4-yl)benzamide hydrochloride is unique due to the combination of its benzyloxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-phenylmethoxy-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(21-17-10-12-20-13-11-17)16-6-8-18(9-7-16)23-14-15-4-2-1-3-5-15;/h1-9,17,20H,10-14H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXJCHGTBOFMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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